molecular formula C27H32O16 B8087282 Kaempferol-3-O-glucorhamnoside

Kaempferol-3-O-glucorhamnoside

Cat. No.: B8087282
M. Wt: 612.5 g/mol
InChI Key: AYQHBXGVGZXASK-SPRYBZLRSA-N
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Description

Kaempferol-3-O-glucorhamnoside is a useful research compound. Its molecular formula is C27H32O16 and its molecular weight is 612.5 g/mol. The purity is usually 95%.
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Biological Activity

Kaempferol-3-O-glucorhamnoside (K3G) is a flavonoid glycoside derived from various plants, notably Ginkgo biloba and Thesium chinense. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties. This article reviews the current understanding of K3G's biological activity based on diverse research findings.

1. Anti-inflammatory Activity

Research indicates that K3G possesses significant anti-inflammatory effects. A study demonstrated that K3G administration before bacterial challenge in mice infected with Klebsiella pneumoniae reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This was accompanied by a decrease in lung edema and oxidative stress levels, suggesting its potential as a therapeutic agent for inflammatory conditions related to bacterial infections .

Table 1: Summary of Anti-inflammatory Effects of this compound

StudyModelDoseOutcome
Mice infected with K. pneumoniaeNot specifiedReduced TNF-α, IL-6, IL-1β; decreased lung edema
Cultured RAW macrophagesNot specifiedInhibited NFκB and MAP kinase phosphorylation; decreased ROS levels

2. Antioxidant Activity

K3G exhibits strong antioxidant properties by scavenging free radicals, particularly DPPH radicals. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases including diabetes and cardiovascular disorders. In diabetic rats, K3G improved antioxidant enzyme levels and reduced lipid peroxidation markers .

Table 2: Antioxidant Effects of this compound

StudyModelDoseOutcome
Diabetic rats10 mg/kgIncreased SOD and GSH levels; reduced fasting glucose
In vitro (cell lines)Not specifiedScavenged DPPH free radicals; reduced oxidative damage

3. Antimicrobial Properties

K3G has shown promising antimicrobial activity against various pathogens. It disrupts bacterial cell membranes and inhibits essential bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication. Studies have reported its effectiveness against Escherichia coli and Mycobacterium species .

Table 3: Antimicrobial Effects of this compound

StudyPathogenMechanism of Action
E. coliDisruption of cell membrane; inhibition of DNA gyrase
Mycobacterium spp.Inhibition of fatty acid biosynthesis

4. Potential Anticancer Activity

Emerging research suggests that K3G may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. Predictive analyses indicate a high probability for anticarcinogenic activity based on its structural properties .

Table 4: Anticancer Potential of this compound

PropertyProbability Activation (Pa)Probability Inactivation (Pi)
Anticarcinogenic0.9860.001
Antineoplastic0.8370.008

5. Pharmacokinetics and Bioavailability

The bioavailability of K3G is influenced by its glycosidic structure, which affects absorption in the gastrointestinal tract. Studies indicate that glycosides like K3G are primarily absorbed in the small intestine, where they may undergo hydrolysis to release the aglycone form for better absorption . The pharmacokinetic profile suggests that after absorption, K3G is metabolized in the liver and can reach systemic circulation.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.C6H12O6/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9;7-1-2-3(8)4(9)5(10)6(11)12-2/h2-8,15,17-18,21-25,27-28H,1H3;2-11H,1H2/t8-,15-,17+,18+,21-;2-,3-,4+,5-,6-/m01/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHBXGVGZXASK-SPRYBZLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O.C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.